2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide is a useful research compound. Its molecular formula is C20H30N4O2S and its molecular weight is 390.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide is a novel synthetic derivative belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases. This article aims to summarize the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that quinazoline compounds can inhibit the proliferation of cancer cells. For instance, hybrids containing quinazoline moieties have shown promising results against various cancer cell lines, often displaying IC50 values in the low micromolar range .
- Antimicrobial Properties : Some derivatives have exhibited significant antibacterial and antifungal activities. The introduction of specific substituents can enhance these effects, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Quinazoline derivatives have been evaluated for their ability to inhibit pro-inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Quinazoline Core : The basic quinazoline structure is essential for activity; modifications at the 2 or 4 positions can significantly alter potency.
- Substituents : The presence of a butylamino group enhances solubility and potentially increases binding affinity to target proteins. The methoxypropyl chain may also affect pharmacokinetic properties.
- Sulfanyl Group : The sulfanyl moiety is crucial for the compound's interaction with biological targets, possibly enhancing its reactivity and selectivity .
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various quinazoline derivatives demonstrated that compounds similar to this compound showed IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells. This suggests that structural modifications can lead to enhanced anticancer properties .
- Antimicrobial Evaluation : In vitro tests revealed that certain derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the potential for these compounds as new antibiotics .
- Inflammation Models : Animal models assessing the anti-inflammatory effects of quinazoline derivatives indicated a significant reduction in inflammatory markers when treated with compounds containing similar structures to the target compound .
Propriétés
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2S/c1-4-6-12-21-18-15-10-7-8-11-16(15)23-20(24-18)27-17(5-2)19(25)22-13-9-14-26-3/h7-8,10-11,17H,4-6,9,12-14H2,1-3H3,(H,22,25)(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROFDCPFYRNUFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SC(CC)C(=O)NCCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.